Ethyl 2-(difluoromethoxy)isonicotinate
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Overview
Description
Ethyl 2-(difluoromethoxy)isonicotinate: is a chemical compound characterized by its unique structure, which includes an isonicotinate moiety and a difluoromethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isonicotinic acid and ethyl chloroformate.
Reaction Steps: The isonicotinic acid is first activated using ethyl chloroformate to form the ethyl ester. Subsequently, the difluoromethoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the difluoromethoxy group.
Scientific Research Applications
Chemistry: Ethyl 2-(difluoromethoxy)isonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(difluoromethoxy)isonicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Ethyl 2-(chloromethoxy)isonicotinate: Similar structure but with a chloromethoxy group instead of difluoromethoxy.
Ethyl 2-(bromomethoxy)isonicotinate: Similar structure but with a bromomethoxy group.
Ethyl 2-(fluoromethoxy)isonicotinate: Similar structure but with a fluoromethoxy group.
Uniqueness: Ethyl 2-(difluoromethoxy)isonicotinate stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and biological properties compared to its counterparts.
Properties
IUPAC Name |
ethyl 2-(difluoromethoxy)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXLXUTHAJLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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